3-Chlorobenzyl ethyl sulfide
Description
3-Chlorobenzyl ethyl sulfide is an organosulfur compound featuring a benzyl group substituted with a chlorine atom at the meta position (3-position) and an ethyl sulfide (-S-CH₂CH₃) functional group. For instance, derivatives such as 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e) exhibit notable fungicidal and herbicidal properties, highlighting the significance of the 3-chlorobenzyl moiety in bioactive molecules .
Properties
IUPAC Name |
1-chloro-3-(ethylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDELXKODLCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzyl ethyl sulfide typically involves the reaction of 3-chlorobenzyl chloride with sodium ethyl sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Chlorobenzyl chloride+Sodium ethyl sulfide→3-Chlorobenzyl ethyl sulfide+Sodium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products Formed
Oxidation: 3-Chlorobenzyl ethyl sulfoxide, 3-Chlorobenzyl ethyl sulfone
Reduction: 3-Chlorobenzyl thiol
Substitution: Various substituted benzyl ethyl sulfides
Scientific Research Applications
Medicinal Chemistry
3-Chlorobenzyl ethyl sulfide has been investigated for its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit biological activities such as anti-inflammatory and analgesic effects. For instance, studies have shown that certain sulfide derivatives can modulate pain responses in animal models, suggesting a pathway for developing new analgesics .
Chemical Biology
The compound's ability to release hydrogen sulfide (H2S) has been explored in chemical biology, particularly for its potential role as a signaling molecule in biological systems. H2S has been implicated in various physiological processes, including vasodilation and neuroprotection. This compound can serve as a precursor for H2S-releasing agents, which may have implications in treating conditions like hypertension and neurodegenerative diseases .
Material Science
In material science, this compound is being studied for its role in synthesizing polymers and other materials that require specific sulfur functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Case studies have indicated that sulfur-containing polymers exhibit unique mechanical properties that make them suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl ethyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation to form reactive intermediates that interact with cellular components. The chlorobenzyl group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key compounds structurally or functionally related to 3-chlorobenzyl ethyl sulfide:
Physicochemical Properties
- Electron-Withdrawing Effects :
The 3-chloro substituent increases electrophilicity and stability compared to electron-donating groups (e.g., 3-methoxy in ethyl 3-methoxybenzyl sulfide). This enhances reactivity in nucleophilic substitutions or enzyme interactions . - Solubility and Bioavailability : Chlorinated derivatives generally exhibit lower aqueous solubility than methoxy or hydroxyl analogs but higher lipid solubility, favoring membrane penetration in agrochemical applications .
Biological Activity
3-Chlorobenzyl ethyl sulfide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include both chlorobenzyl and ethyl sulfide moieties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound consists of a chlorobenzyl group attached to an ethyl sulfide. The presence of the chlorine atom enhances the reactivity of the benzyl group, making it a candidate for various biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Oxidation : The sulfide group can undergo oxidation to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
- Electrophilic Aromatic Substitution : The chlorobenzyl group can participate in electrophilic aromatic substitution reactions, influencing the compound's reactivity and biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures demonstrate antioxidant properties, which are crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .
- Antimicrobial Activity : Related compounds have shown moderate to strong antibacterial activity against various strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways and cellular signaling .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound or structurally related compounds. Below are key findings from notable research:
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Notable Activity |
|---|---|---|
| Benzyl Ethyl Sulfide | C₉H₁₁S | Moderate antibacterial activity |
| 3-Bromobenzyl Ethyl Sulfide | C₉H₁₁BrS | Enhanced reactivity compared to benzyl derivatives |
| 3-Chlorobenzyl Methyl Sulfide | C₉H₉ClS | Similar enzyme inhibition profile |
The presence of chlorine in this compound enhances its reactivity compared to non-halogenated counterparts, potentially leading to improved biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
